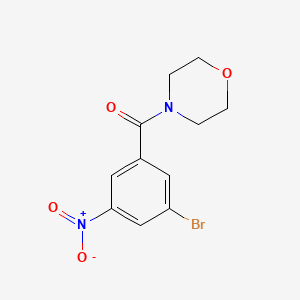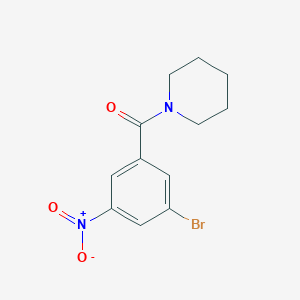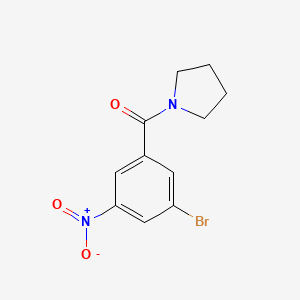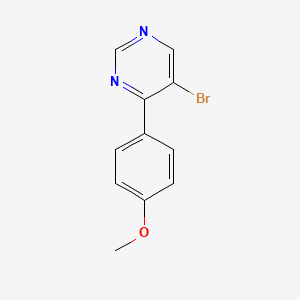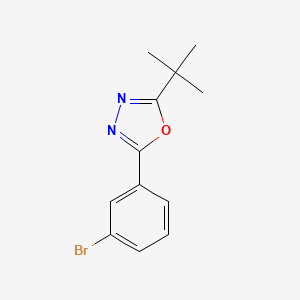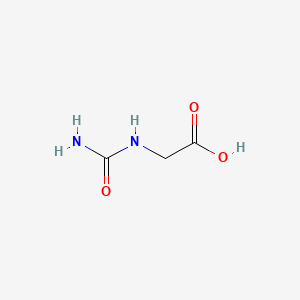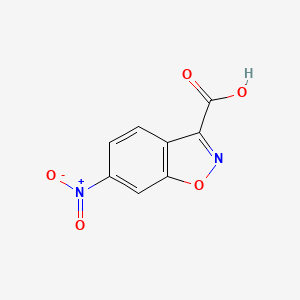
6-Nitro-1,2-benzoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-1,2-benzoxazole-3-carboxylic acid is a chemical compound that belongs to the class of benzoxazole derivatives . It has a molecular weight of 208.13 .
Molecular Structure Analysis
The molecular formula of 6-Nitro-1,2-benzoxazole-3-carboxylic acid is C8H4N2O5 . The InChI code is 1S/C8H4N2O5/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)15-9-7/h1-3H,(H,11,12) .Physical And Chemical Properties Analysis
6-Nitro-1,2-benzoxazole-3-carboxylic acid is a solid . It has a boiling point of 484.4±25.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C, and the enthalpy of vaporization is 79.0±3.0 kJ/mol .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
- Summary : Benzoxazole derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities .
- Methods : The compounds were synthesized and confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against various bacterial and fungal strains using tube dilution technique .
- Results : The study indicated that certain compounds had high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .
Anticancer Applications
- Summary : Certain benzoxazole derivatives have shown promising anticancer activity .
- Methods : Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .
- Results : Some compounds had better anticancer activity compared to 5-fluorouracil .
Synthesis of Nitrobenzazoles
- Summary : Nitrobenzazoles, including nitrobenzoxazoles, have found wide applications in various branches of medicine, technology, and agriculture .
- Methods : The most widespread and convenient method for the preparation of nitrobenzazoles is the reaction of nitration .
- Results : The nitro derivatives of benzazoles are convenient synthons and intermediates in organic synthesis .
Antimicrobial and Antifungal Applications
- Summary : Benzoxazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains .
- Methods : The compounds were synthesized and confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity using tube dilution technique .
- Results : The study indicated that certain compounds had high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .
Anticancer Applications
- Summary : Certain benzoxazole-1,3,4-oxadiazole compounds have shown promising anticancer activity .
- Methods : The compounds were screened against 4 human cancer cell lines involving A549 (lung cancer), MCF-7 (breast cancer), A-375 (melanoma cancer), and HT-29 (colon cancer) using CA-4 as a positive control .
- Results : Some compounds showed significant anticancer activity .
Synthesis of Benzoxazoles
- Summary : Benzoxazoles are prominent in synthetic compounds and exhibit a broad range of biological activities .
- Methods : The most widespread and convenient method for the preparation of benzoxazoles is the reaction of nitration .
- Results : The benzoxazole skeleton forms the active component in many marketed drugs such as funoxaprofen, the antibiotics calcimycin, the antibacterial boxazomycin B, and the muscle-relaxant chlorzoxazone .
Safety And Hazards
Propriétés
IUPAC Name |
6-nitro-1,2-benzoxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)15-9-7/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFVQVMLIQEOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275413 |
Source


|
| Record name | 6-Nitro-1,2-benzoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,2-benzoxazole-3-carboxylic acid | |
CAS RN |
28691-50-1 |
Source


|
| Record name | 6-Nitro-1,2-benzoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

